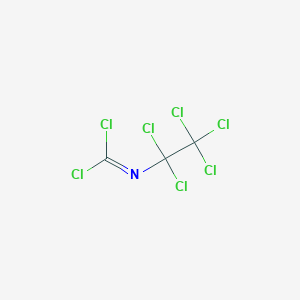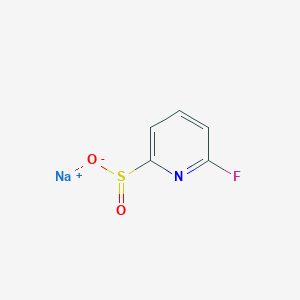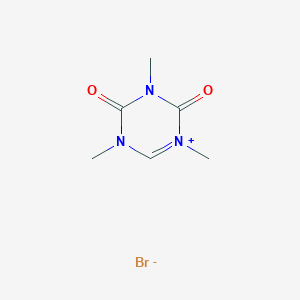
Pentachloroethyl-imidocarbonyl chloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloroethyl-imidocarbonyl chloride (95%) is an organochlorine compound used in many scientific experiments and applications. It is a colorless, volatile liquid with a pungent odor and is soluble in ether, benzene, and chloroform. It is a chlorinated derivative of imidocarbonyl chloride and is widely used in organic synthesis and as a reagent for the preparation of other compounds. It is also used in the manufacture of dyes, insecticides, and pharmaceuticals.
Mécanisme D'action
Pentachloroethyl-imidocarbonyl chloride (95%) is a chlorinating agent, meaning that it is able to form covalent bonds with other molecules. It is able to react with electron-rich molecules, such as amines and alcohols, to form chlorinated derivatives. It is also able to form adducts with Lewis acids, such as aluminum chloride, which are able to catalyze the reaction.
Biochemical and Physiological Effects
Pentachloroethyl-imidocarbonyl chloride (95%) is an organochlorine compound and has been linked to a variety of potential health risks. It has been shown to be toxic to aquatic organisms and has been linked to endocrine disruption in fish. It has also been linked to reproductive and developmental toxicity in mammals. Additionally, it has been linked to neurotoxicity, immunotoxicity, and liver toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Pentachloroethyl-imidocarbonyl chloride (95%) has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive reagent and is easy to handle. It is also a highly reactive compound and can be used in a variety of reactions. However, it is a volatile compound and must be handled with care. Additionally, it is toxic and should be handled in a well-ventilated area.
Orientations Futures
There are several potential future directions for research on pentachloroethyl-imidocarbonyl chloride (95%). These include further research into the toxicity of the compound, as well as the development of safer and more efficient synthetic methods. Additionally, further research into the environmental fate of the compound and its potential for bioaccumulation is needed. Finally, further research into the potential health effects of the compound is needed.
Méthodes De Synthèse
Pentachloroethyl-imidocarbonyl chloride (95%) can be synthesized from the reaction of pentachloroethane and imidocarbonyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at temperatures ranging from 0-50°C. The reaction is exothermic and produces a colorless liquid with a pungent odor. The reaction can be monitored by gas chromatography.
Applications De Recherche Scientifique
Pentachloroethyl-imidocarbonyl chloride (95%) is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as heterocyclic compounds and polymers. It is also used in the synthesis of pharmaceuticals, dyes, and insecticides. Additionally, it is used in the synthesis of polychlorinated biphenyls (PCBs), which are used in electrical equipment and other industrial applications.
Propriétés
IUPAC Name |
1,1-dichloro-N-(1,1,2,2,2-pentachloroethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl7N/c4-1(5)11-3(9,10)2(6,7)8 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKDMQCPAZPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496209 |
Source


|
| Record name | (Pentachloroethyl)carbonimidoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14087-57-1 |
Source


|
| Record name | (Pentachloroethyl)carbonimidoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
